N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide
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Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridine-3-sulfonamide moiety
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth .
Mode of Action
The mode of action of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide is likely similar to other sulfonamides. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the enzyme .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption of the folate pathway leads to a halt in bacterial growth and replication .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of the folate pathway by this compound results in the prevention of bacterial DNA synthesis, thereby halting bacterial growth and replication . This leads to the eventual death of the bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Phenyl Group: The phenyl group can be introduced via various methods, including Friedel-Crafts alkylation or through the use of phenyl-substituted starting materials.
Attachment of the Pyridine-3-sulfonamide Moiety: This step often involves the reaction of pyridine-3-sulfonyl chloride with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyridine Sulfonamides: Other pyridine sulfonamides, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have similar functional groups.
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide is unique due to its combination of a pyrrolidine ring, a phenyl group, and a pyridine-3-sulfonamide moiety.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-9-4-10-17-13-16)18-12-15-8-5-11-19(15)14-6-2-1-3-7-14/h1-4,6-7,9-10,13,15,18H,5,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQZUGYUHZYHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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